molecular formula C20H16N2O4 B11716952 N-[4-(benzyloxy)phenyl]-4-nitrobenzamide

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide

Cat. No.: B11716952
M. Wt: 348.4 g/mol
InChI Key: UQEAXBKVRVBCHU-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-4-nitrobenzamide is a benzamide derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position of the aniline moiety and a nitro (-NO₂) group at the para position of the benzoyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

4-nitro-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H16N2O4/c23-20(16-6-10-18(11-7-16)22(24)25)21-17-8-12-19(13-9-17)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,23)

InChI Key

UQEAXBKVRVBCHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the preparation of 4-benzyloxyaniline by reacting 4-nitrophenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The 4-benzyloxyaniline is then coupled with 4-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is N-[4-(benzyloxy)phenyl]-4-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :
  • N-(4-Bromophenyl)-4-nitrobenzamide (): Substituent: Bromine replaces benzyloxy.
  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ():

    • Substituent: Methoxy (-OCH₃) and thiazole rings.
    • Impact: Methoxy enhances electron-donating effects, while the thiazole introduces heterocyclic rigidity, likely improving binding to biological targets like enzymes.
  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (): Substituent: Pyrimidine sulfamoyl group.
Table 1: Structural and Molecular Descriptor Comparison
Compound MW logP HBA HBD PSA (Ų) Key Features
N-[4-(Benzyloxy)phenyl]-4-nitrobenzamide* ~378.4 ~3.5† 7 1 ~90 Benzyloxy (bulky, lipophilic)
N-(4-Bromophenyl)-4-nitrobenzamide 335.14 3.2 5 1 85.6 Bromine (heavy atom effect)
Compound 3d () ~408.4 2.8 8 2 112 4-Methoxy, aminothiazole
(CAS 132593-36-3) 413.41 1.52‡ 11 2 88.3 Pyrimidine sulfamoyl

*Estimated based on analogs; †Predicted using fragment-based methods; ‡Density-adjusted.

Conventional Reflux ():
  • Example : N-(4-bromophenyl)-4-methoxybenzamide.
  • Conditions : THF, pyridine, acid chloride at 0°C.
  • Yield : ~70–80%.
  • Limitation : Longer reaction times (24–48 hr) compared to ultrasound.

Physical and Spectral Properties

Melting Points :
  • Compound 3d (): 202–203°C.
  • Compound 3i (): 246–247°C.
  • Trend : Bulkier substituents (e.g., naphthyl in 3i) increase melting points due to enhanced intermolecular interactions.
IR/NMR Signatures :
  • Nitro Group: IR absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric) .
  • Benzyloxy Group : ¹H-NMR signals at δ 5.1–5.3 ppm (OCH₂Ph) and aromatic protons at δ 6.8–7.5 ppm .
Antimicrobial Activity ():
  • Triazolopyrimidine analogs with benzyloxy groups showed moderate activity against E. coli and S. aureus.
  • Mechanism : Likely disruption of bacterial membrane integrity via lipophilic interactions.
Enzyme Targeting ():
  • Sulfamoyl and pyrimidine derivatives (e.g., ) inhibit glyoxalase I, a target in cancer therapy.
  • Key Factor : The nitro group may act as a Michael acceptor, enhancing covalent binding to thiols in active sites.

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